molecular formula C13H16N2O B177947 4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile CAS No. 162997-46-8

4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile

Cat. No.: B177947
CAS No.: 162997-46-8
M. Wt: 216.28 g/mol
InChI Key: FVDXAMHRFMBLPT-UHFFFAOYSA-N
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Description

4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile is an organic compound with the molecular formula C13H16N2O. It is a solid at room temperature and appears as a white crystalline powder. This compound is known for its stability under normal conditions but decomposes upon heating. It is soluble in organic solvents such as ethanol and dimethylformamide .

Scientific Research Applications

4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile has several applications in scientific research:

Safety and Hazards

The compound is classified as a warning under the GHS07 pictogram. It is harmful if swallowed or in contact with skin . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment, including chemical impermeable gloves, should be worn .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile involves the reaction between benzoyl cyanide and 4-piperidinamine under appropriate conditions . The reaction typically requires a solvent such as ethanol and may involve heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: 4-(4-(Carboxyl)piperidin-1-yl)benzonitrile.

    Reduction: 4-(4-(Aminomethyl)piperidin-1-yl)benzonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-(Aminomethyl)piperidin-1-yl)benzonitrile
  • 4-(4-(Carboxyl)piperidin-1-yl)benzonitrile
  • 4-(4-(Methoxymethyl)piperidin-1-yl)benzonitrile

Uniqueness

4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile is unique due to its hydroxymethyl group, which provides additional reactivity and potential for hydrogen bonding. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Properties

IUPAC Name

4-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c14-9-11-1-3-13(4-2-11)15-7-5-12(10-16)6-8-15/h1-4,12,16H,5-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVDXAMHRFMBLPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80598637
Record name 4-[4-(Hydroxymethyl)piperidin-1-yl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162997-46-8
Record name 4-[4-(Hydroxymethyl)piperidin-1-yl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 12.2 g of 4-hydroxymethyl-piperidine-hydrochloride, 9.8 g of 4-fluorobenzonitrile and 28.3 ml of N-ethyl-diisopropylamine is heated to 140° C. for 4 hours. After cooling, it is chromatographed over silica gel using methylene chloride and methylene chloride/ethyl acetate (1:1) as eluant. After the solvent has been removed under reduced pressure the residue remaining is triturated with petroleum ether and suction filtered. Yield: 5.1 g (29% of theory), Melting point: 148°-150° C.
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
28.3 mL
Type
reactant
Reaction Step One

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